![molecular formula C22H22ClFN2O3S B2780896 (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251593-50-6](/img/structure/B2780896.png)
(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22ClFN2O3S and its molecular weight is 448.94. The purity is usually 95%.
BenchChem offers high-quality (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization
The synthesis of complex boric acid ester intermediates with benzene rings has been demonstrated through a three-step substitution reaction. These compounds are confirmed through FTIR, NMR spectroscopy, mass spectrometry, and crystallographic analyses. Such methodologies may be applicable to synthesizing and analyzing the structure of the compound (Huang et al., 2021).
Density Functional Theory (DFT) Study
DFT has been utilized to calculate molecular structures, revealing that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. This method provides insights into molecular electrostatic potential and frontier molecular orbitals, relevant for understanding the physicochemical properties of complex compounds (Huang et al., 2021).
Potential Applications
Photostability and Spectroscopic Properties Improvement
The fluorination of fluorophores, enhancing their photostability and spectroscopic properties, demonstrates an approach to modifying chemical structures for specific applications. This method involves sequential nucleophilic aromatic substitution reactions, potentially applicable for modifying the compound to enhance its properties for research applications (Woydziak et al., 2012).
Antimicrobial and Analgesic Activity
The synthesis and subsequent evaluation of novel derivatives for antimicrobial and analgesic activities highlight the potential biomedical applications of complex chemical compounds. This approach involves structural modification and testing of compounds, suggesting a pathway for exploring the biological activities of the compound (Jayanna et al., 2013).
properties
IUPAC Name |
[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3S/c1-14-7-9-25(10-8-14)22(27)21-13-26(17-5-3-15(2)18(24)12-17)19-11-16(23)4-6-20(19)30(21,28)29/h3-6,11-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQODSCKKZUFWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.